molecular formula C18H23N3OS B2612730 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 361477-40-9

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2612730
CAS No.: 361477-40-9
M. Wt: 329.46
InChI Key: UJAKPGKDDYKRCY-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and a 3,4-dimethylbenzamide moiety at the 3-position. This structure combines a bicyclic thienopyrazole system—a scaffold known for its metabolic stability and pharmacokinetic advantages—with a lipophilic tert-butyl group and a dimethyl-substituted aromatic amide. Such modifications are often employed to optimize solubility, binding affinity, and selectivity in medicinal chemistry contexts .

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-11-6-7-13(8-12(11)2)17(22)19-16-14-9-23-10-15(14)20-21(16)18(3,4)5/h6-8H,9-10H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAKPGKDDYKRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a thieno[3,4-c]pyrazole core and a dimethylbenzamide moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃OS
  • Molecular Weight : Approximately 346.4 g/mol
  • Key Functional Groups : Thieno[3,4-c]pyrazole core, tert-butyl group, and dimethylbenzamide.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Properties :
    • The compound exhibits activity against various microorganisms, including Candida albicans and Escherichia coli. It has been shown to inhibit specific enzymes involved in cell proliferation, which may contribute to its antimicrobial efficacy.
  • Anticancer Potential :
    • Research indicates that this compound may interact with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction could lead to anti-inflammatory effects by modulating cytokine production in macrophages, potentially making it useful in cancer therapy.
  • Inhibition of Inflammatory Cytokines :
    • The ability of the compound to inhibit inflammatory cytokines suggests therapeutic applications in treating inflammatory diseases and cancers through targeted molecular interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • A study on thienopyrazole derivatives demonstrated their potential as inhibitors of RET kinase activity, which is implicated in various cancers. Compounds exhibiting high potency in ELISA-based kinase assays showed promise for further development .
  • Another investigation into benzamide derivatives found that modifications could enhance antitumor activity while minimizing toxicity. These findings support the potential of similar structures like this compound as promising candidates for cancer treatment .

Comparative Analysis of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYes (C. albicans, E. coli)ModerateInhibition of serine/threonine kinases
Related Thienopyrazole DerivativesYesHigh (RET kinase inhibition)Kinase inhibition
Benzamide DerivativesModerateHigh (various cancer types)DNA binding and cytokine modulation

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data for Comparable Compounds

Compound ID Core Structure Substituents (R₁, R₂, R₃) Molecular Formula Melting Point (°C) Elemental Analysis (Calcd/Found) Reference
Target Compound Thieno[3,4-c]pyrazole R₁: tert-butyl; R₂: 3,4-dimethylbenzamide C₂₂H₂₅N₃OS Not reported Not available
10d-3-2 Pyrazole-benzamide R₁: phenyl; R₂: 5-methyl C₂₁H₂₃N₃O 105–106 C: 75.65/75.50; H: 6.95/6.88; N: 12.60/12.48
10d-8 Pyrazole-benzamide R₁: 4-nitrophenyl; R₂: 4,5-dimethyl C₂₃H₂₅N₅O₃ Not reported C: 76.05/76.38; H: 7.25/7.15; N: 12.09/12.26
10d-4 Pyrazole-benzamide R₁: 4-nitrophenyl; R₂: 5-methyl C₂₂H₂₃N₅O₃ Not reported Synthesis described; no analytical data

Key Observations

Core Structure Differences: The target compound’s thieno[3,4-c]pyrazole core introduces sulfur into the bicyclic system, which may enhance π-stacking interactions and metabolic stability compared to simpler pyrazole derivatives like 10d-3-2 or 10d-8 .

Substituent Effects :

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in 10d-8 and 10d-4 reduces electron density on the pyrazole ring, which may alter reactivity or binding interactions compared to the target compound’s electron-donating dimethylbenzamide group .
  • Steric Effects : The 3,4-dimethylbenzamide in the target compound introduces steric bulk near the amide bond, possibly affecting conformational flexibility or target engagement compared to less substituted analogs like 10d-3-2 .

Physicochemical Properties: Melting Points: The reported melting point for 10d-3-2 (105–106°C) suggests moderate crystallinity, whereas the target compound’s melting point remains uncharacterized. Elemental Analysis: Minor discrepancies in carbon and nitrogen content between calculated and found values in 10d-3-2 and 10d-8 (e.g., C: 75.65 vs. 75.50) may reflect synthesis impurities or hydration states .

Synthetic Routes: The target compound’s synthesis likely follows a pathway similar to 10d-4, involving condensation of a thienopyrazole intermediate with 3,4-dimethylbenzoyl chloride under reflux conditions .

Broader Structural Analogues

highlights compounds with triazole, pyrrolopyrimidine, and thiophene-based systems (e.g., diethyl 3-methyl-5-[...]thiophene-2,4-dicarboxylate). These derivatives exhibit:

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